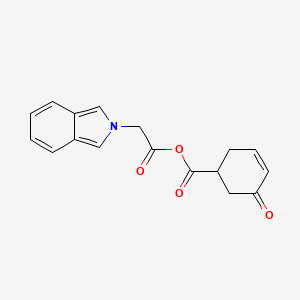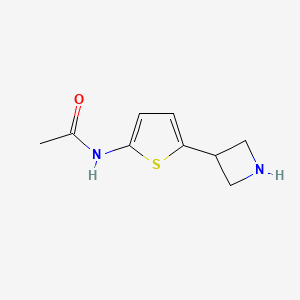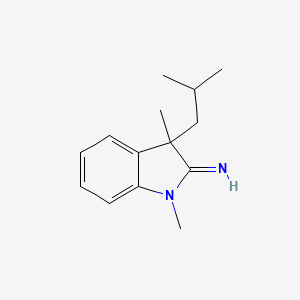
3-Isobutyl-1,3-dimethylindolin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-1,3-dimethylindolin-2-imine: is a chemical compound belonging to the class of imines. Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O). This compound is characterized by its unique structure, which includes an indoline core substituted with isobutyl and dimethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1,3-dimethylindolin-2-imine typically involves the condensation of a primary amine with an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base, where the primary amine reacts with the carbonyl group of the aldehyde or ketone, resulting in the elimination of water and the formation of the imine bond (C=N). The reaction is often catalyzed by an acid to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of solvents and purification techniques, such as distillation or crystallization, may also be employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isobutyl-1,3-dimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group (C=N) to an amine group (C-NH).
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Isobutyl-1,3-dimethylindolin-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological molecules makes it valuable in understanding biochemical processes .
Medicine: In medicine, this compound may have potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases .
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Isobutyl-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Isobutyl-1,3-dimethylindolin-2-one: This compound is similar in structure but contains a carbonyl group (C=O) instead of an imine group (C=N).
3-Isobutyl-1,3-dimethylindolin-2-amine: This compound contains an amine group (C-NH) instead of an imine group (C=N).
Uniqueness: The uniqueness of 3-Isobutyl-1,3-dimethylindolin-2-imine lies in its imine group, which imparts specific reactivity and properties.
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1,3-dimethyl-3-(2-methylpropyl)indol-2-imine |
InChI |
InChI=1S/C14H20N2/c1-10(2)9-14(3)11-7-5-6-8-12(11)16(4)13(14)15/h5-8,10,15H,9H2,1-4H3 |
Clave InChI |
XVJSHMIVGIUHMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C2=CC=CC=C2N(C1=N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


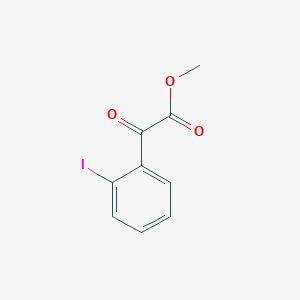
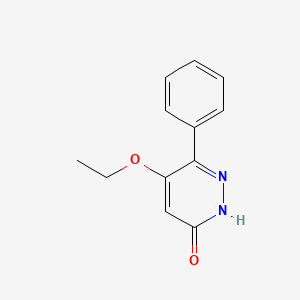
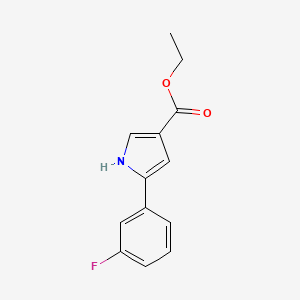
![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)


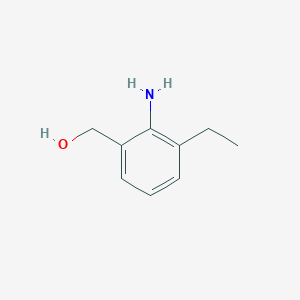
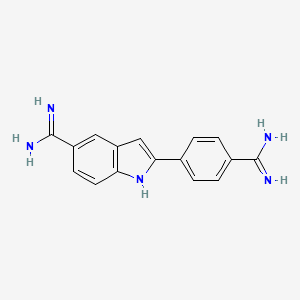
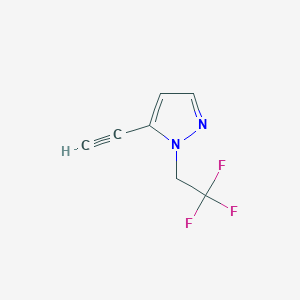

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)
